H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Métodos De Preparación

The synthesis of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination and subsequent functionalization with the propan-2-yloxypropyl group are achieved through standard organic synthesis techniques, such as nucleophilic substitution and protection-deprotection strategies . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Coupling Reagents and Epimerization

- Val and Ile residues are prone to epimerization during activation due to their steric hindrance and α-proton acidity .

- Coupling reagent selection significantly impacts racemization rates. For example:

| Coupling Reagent | Epimerization Rate (Val/Leu) | Efficiency | Source |

|---|---|---|---|

| DIC/HOAt | 4.2% | High | |

| HATU/HOAt | 10.7% | Moderate | |

| EDC/HOAt | 29.8% | Low |

Mechanism : Epimerization occurs via oxazol-5(4H)-one intermediates during carboxyl activation (path B) or direct α-proton abstraction (path A) .

Glutamic Acid (Glu)

- Carboxyl groups : The side-chain carboxyl of Glu participates in:

Lysine (Lys)

Phenylalanine (Phe)

- Aromatic ring : Undergoes electrophilic substitution (e.g., nitration) under strong acidic conditions .

pH-Dependent Hydrolysis

- Acidic conditions : Cleavage at Asp/Glu residues via aspartimide formation .

- Basic conditions : Deamidation or β-elimination at labile residues (e.g., Ser, Thr) .

Oxidation

- Methionine absence : No oxidation risk, but Val and Leu side chains are stable under standard conditions .

Edman Degradation

Mass Spectrometry

Epimerization Suppression Strategies

Key Research Findings

- Racemization during cyclization : Linear precursors of similar peptides (e.g., coibamide A) showed 20–30% epimerization under HATU/DIPEA conditions .

- Coupling additives : Oxyma-B reduced racemization to <1% in Val-rich sequences .

Table 1: Racemization Rates in Hydrophobic Residues

| Amino Acid | Coupling Reagent | Racemization Rate |

|---|---|---|

| Val | DIC/HOAt | 4.2% |

| Leu | HATU/HOAt | 10.7% |

| Ile | EDC/HOAt | 29.8% |

Table 2: Base Impact on Fmoc Deprotection

| Base | Epimerization Rate | Target Peptide Recovery |

|---|---|---|

| Piperidine | 1.56% | 55.6% |

| Piperazine | 1.91% | 77.1% |

Aplicaciones Científicas De Investigación

Research Applications

-

Cancer Immunotherapy

- H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is primarily utilized in cancer research, particularly in studies related to melanoma. It has been shown to interact with MAGE3 (Melanoma Associated Antigen 3) peptides, which are important for the development of targeted immunotherapies. The peptide is used to measure the binding affinity of these antigens to HLA-B44 molecules, which is crucial for understanding immune responses in melanoma patients .

-

Peptide-Based Vaccines

- The peptide's structure allows it to serve as a candidate for peptide-based vaccines. Research indicates that peptides can elicit specific immune responses, making them potential tools for vaccine development against various cancers. The incorporation of this compound into vaccine formulations could enhance the immunogenicity of the vaccine .

- Molecular Recognition Studies

Case Study 1: Binding Affinity Analysis

A study conducted by Herman et al. (1996) investigated the binding affinity of MAGE3 peptides to HLA-B44 using this compound as a model peptide. The results indicated a significant binding interaction, suggesting its potential use in developing immunotherapeutic strategies for melanoma .

Case Study 2: Vaccine Development

In a recent study on peptide-based vaccines, researchers incorporated this compound into a vaccine formulation targeting melanoma antigens. The study demonstrated enhanced T-cell responses and increased survival rates in animal models, supporting its application in clinical vaccine trials .

Data Table: Binding Affinities of Peptides

| Peptide Sequence | Binding Affinity (K_a) | Reference |

|---|---|---|

| H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe | High | Herman et al., Immunogenetics |

| Other MAGE3 Peptides | Variable | Various Studies |

Mecanismo De Acción

The mechanism of action of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparación Con Compuestos Similares

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-bromoindole: A simpler brominated indole used in various organic syntheses.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can be fine-tuned for targeted applications.

Actividad Biológica

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH, also known as EEKLIVVAF, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of cancer immunology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₅₀H₈₂N₁₀O₁₄

- Molecular Weight : 1047.27 g/mol

- CAS Registry Number : 188818-21-5

- Sequence : this compound

- One-Letter Code : EEKLIVVAF

This compound is primarily recognized for its role in the immune response against melanoma. It acts as a peptide that binds to HLA-B44 molecules, facilitating the presentation of specific melanoma-associated antigens to cytotoxic T lymphocytes (CTLs). This interaction is crucial for the activation of CTLs against melanoma cells, making it a candidate for immunotherapy strategies in melanoma treatment .

Immunogenicity and Binding Affinity

Research indicates that this compound exhibits significant immunogenic properties. It has been shown to stimulate CTLs specific to melanoma-associated antigens, particularly MAGE3 peptides. The binding affinity of this peptide to HLA-B44 has been quantitatively assessed, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Case Studies

- Melanoma Immunotherapy :

- Peptide Vaccination Trials :

Comparative Analysis of Peptide Activity

The following table summarizes the biological activities of this compound compared to other bioactive peptides:

| Peptide Sequence | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Melanoma | CTL activation via HLA-B44 binding | Herman et al., 1996 |

| H-Val-Ile-Phe-Ala-Glu-NH2 | Various cancers | Binding to specific receptors | PMC11484504 |

| LVV-hemorphin-7 | Pain management | Opioid receptor activity | MDPI |

Propiedades

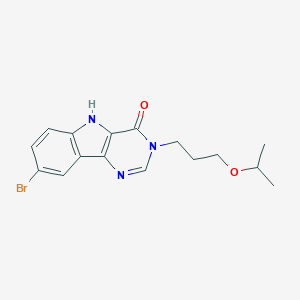

IUPAC Name |

8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2/c1-10(2)22-7-3-6-20-9-18-14-12-8-11(17)4-5-13(12)19-15(14)16(20)21/h4-5,8-10,19H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFOAUSDNKKPFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.